PERK/eIF2|A activator 1
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Overview
Description
PERK/eIF2α Activator 1 is a compound that plays a significant role in the regulation of protein synthesis within cells. It is involved in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which is a critical step in the integrated stress response (ISR) pathway. This pathway is activated in response to various cellular stresses, including endoplasmic reticulum (ER) stress, oxidative stress, and amino acid deprivation. The activation of PERK (PKR-like ER kinase) leads to the phosphorylation of eIF2α, thereby reducing general protein synthesis and allowing the cell to manage stress more effectively .
Preparation Methods
The synthesis of PERK/eIF2α Activator 1 involves several steps, including the preparation of intermediate compounds and the final activation step. The synthetic routes typically involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
PERK/eIF2α Activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PERK/eIF2α Activator 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of protein synthesis and the regulation of the ISR pathway.
Biology: It is used to investigate cellular stress responses and the role of eIF2α phosphorylation in various cellular processes.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with ER stress, such as neurodegenerative diseases, cancer, and metabolic disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting the ISR pathway
Mechanism of Action
The mechanism of action of PERK/eIF2α Activator 1 involves the activation of the PERK kinase, which phosphorylates eIF2α at serine 51. This phosphorylation event reduces general protein synthesis by inhibiting the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of translation. The reduction in protein synthesis allows the cell to conserve resources and manage stress more effectively. The molecular targets and pathways involved include the ISR pathway, the unfolded protein response (UPR), and various downstream signaling pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
PERK/eIF2α Activator 1 can be compared with other similar compounds, such as:
PKR Activators: These compounds activate the protein kinase R (PKR), which also phosphorylates eIF2α in response to viral infection and other stresses.
GCN2 Activators: These compounds activate the general control nonderepressible 2 (GCN2) kinase, which phosphorylates eIF2α in response to amino acid deprivation.
HRI Activators: These compounds activate the heme-regulated inhibitor (HRI) kinase, which phosphorylates eIF2α in response to heme deficiency.
The uniqueness of PERK/eIF2α Activator 1 lies in its specific activation of the PERK kinase, which is primarily involved in the response to ER stress. This specificity makes it a valuable tool for studying the role of PERK in cellular stress responses and for developing targeted therapies for diseases associated with ER stress .
Properties
Molecular Formula |
C24H29NO7 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
7-[4-[bis(2-hydroxyethyl)amino]butoxy]-5-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C24H29NO7/c1-30-23-21(31-14-6-5-9-25(10-12-26)11-13-27)16-19(29)22-18(28)15-20(32-24(22)23)17-7-3-2-4-8-17/h2-4,7-8,15-16,26-27,29H,5-6,9-14H2,1H3 |
InChI Key |
QWQDULIQJQIEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCCCCN(CCO)CCO |
Origin of Product |
United States |
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